1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE
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Overview
Description
1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE is a complex organic compound with a molecular formula of C49H85N2O10PS and a molecular weight of 925.2 g/mol. This compound is notable for its intricate structure, which includes a naphthalene ring, a sulfonylamino group, and multiple ester linkages. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound in bulk quantities. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: In the study of cellular processes and as a probe for investigating biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which 1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-DIHEXADECANOYL-SN-GLYCERO-3-PHOSPHO-[N-DANSYL]ETHANOLAMINE can be compared with other sulfonylamino and naphthalene-containing compounds.
- Similar compounds include those with variations in the ester linkages or different substituents on the naphthalene ring .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
81425-71-0 |
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Molecular Formula |
C49H85N2O10PS |
Molecular Weight |
925.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C49H85N2O10PS/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-48(52)58-41-43(61-49(53)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2)42-60-62(54,55)59-40-39-50-63(56,57)47-36-32-33-44-45(47)34-31-35-46(44)51(3)4/h31-36,43,50H,5-30,37-42H2,1-4H3,(H,54,55)/t43-/m1/s1 |
InChI Key |
QEYOOCBITXGEAT-VZUYHUTRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
dansyl-DPPE N-5-dimethylaminonaphthalene-1-sulfonyl-dipalmitoylphosphatidylethanolamine |
Origin of Product |
United States |
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